N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperazine ring, and a pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit butyrylcholinesterase (buche) .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activities against buche .
Biochemical Pathways
The inhibition of buche can affect cholinergic neurotransmission, which plays a crucial role in many physiological functions, including memory and cognition .
Result of Action
The inhibition of buche can lead to an increase in acetylcholine levels, which can have various effects on the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Chemistry
In chemistry, N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties .
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic effects. It may interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development. Research has shown that similar compounds can exhibit antiviral, anticancer, and anti-inflammatory activities .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique structure makes it a versatile component in various industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, piperazine derivatives, and pyrimidine derivatives. These compounds share structural features with N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide and may exhibit similar chemical and biological properties .
Uniqueness
What sets this compound apart is its unique combination of functional groups and rings. This unique structure allows for specific interactions with biological targets and the potential for diverse applications in various fields .
Properties
IUPAC Name |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c21-14(13-3-1-11-24-13)16-6-12-25(22,23)20-9-7-19(8-10-20)15-17-4-2-5-18-15/h1-5,11H,6-10,12H2,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKKTBSFKXRZET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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